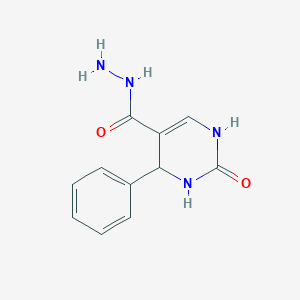
2-Oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide
Übersicht
Beschreibung
2-Oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide is a compound belonging to the class of tetrahydropyrimidines.
Vorbereitungsmethoden
The synthesis of 2-Oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide can be achieved through several methods. One common approach involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-keto ester, and urea or thiourea. This reaction can be catalyzed by various acids and can be performed under solvent-free conditions or with the assistance of microwave irradiation to enhance the reaction rate and yield .
For industrial production, the reaction conditions are optimized to ensure high yield and purity. The use of catalysts such as p-toluenesulfonic acid (TsOH) and the application of microwave irradiation are common practices to achieve efficient synthesis .
Analyse Chemischer Reaktionen
2-Oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyrimidine derivatives with different substituents.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is studied for its potential use in developing new therapeutic agents for treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and polymers
Wirkmechanismus
The mechanism of action of 2-Oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound can modulate pathways involved in cell proliferation, apoptosis, and inflammation, making it a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
2-Oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide can be compared with other similar compounds such as:
Methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound is synthesized via a similar Biginelli reaction and exhibits similar biological activities.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another derivative with comparable chemical properties and applications.
The uniqueness of this compound lies in its specific hydrazide group, which imparts distinct reactivity and biological activity compared to its analogs .
Eigenschaften
IUPAC Name |
2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c12-15-10(16)8-6-13-11(17)14-9(8)7-4-2-1-3-5-7/h1-6,9H,12H2,(H,15,16)(H2,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIGTIWGYGDBGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=CNC(=O)N2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these novel compounds exhibit their antibacterial activity?
A1: While the exact mechanism of action is yet to be fully elucidated, these compounds are believed to target bacterial enzymes or metabolic pathways essential for bacterial survival and proliferation. [] Further research is needed to pinpoint the precise targets and downstream effects of these compounds.
Q2: What are the key structural features of these compounds and how are they characterized?
A2: These compounds are characterized by the presence of a central 2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide moiety. [] The core structure is further derivatized with various substituents, primarily at the N' position with a 7-chloroquinolin-4-yl group and a methyl group at the 6th position of the pyrimidine ring. Structural confirmation is achieved through a combination of spectroscopic techniques including Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MASS), along with elemental analysis. []
Q3: What is known about the structure-activity relationship (SAR) of these compounds?
A3: While the provided research highlights the promising antibacterial activity of these compounds, [] it doesn't delve into specific SAR studies. Further investigation is needed to understand how modifications to the core structure, particularly the nature and position of substituents, influence antibacterial potency, spectrum of activity, and potential for the development of bacterial resistance.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


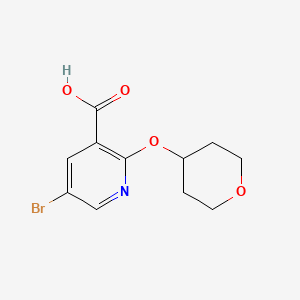
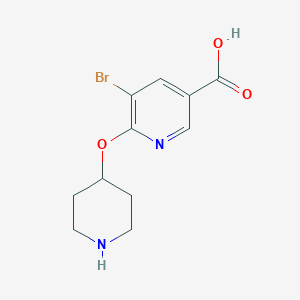
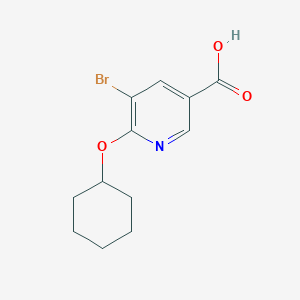
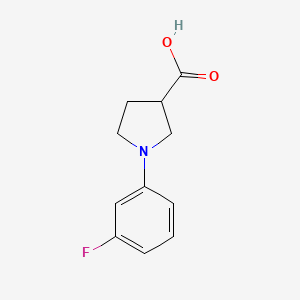
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1393509.png)
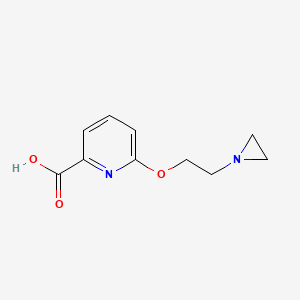
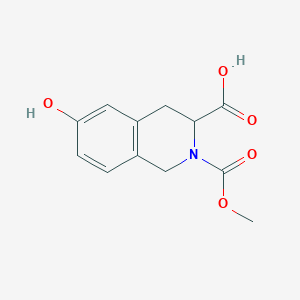
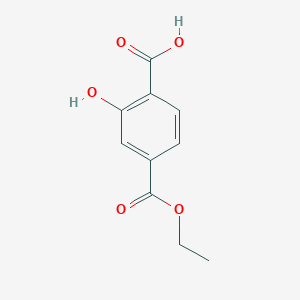
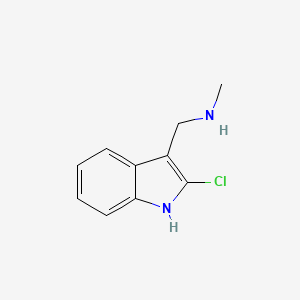
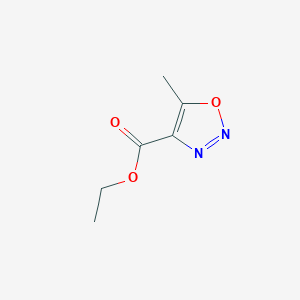
![[3-(Benzyloxy)thien-2-yl]methanol](/img/structure/B1393519.png)
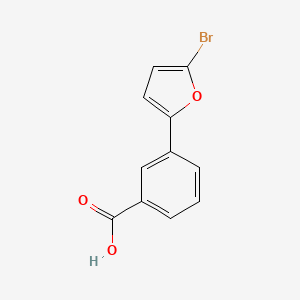
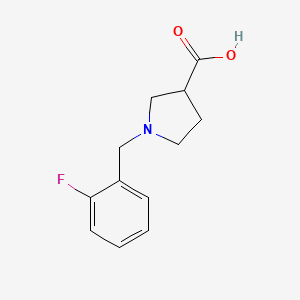
![7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1393525.png)
